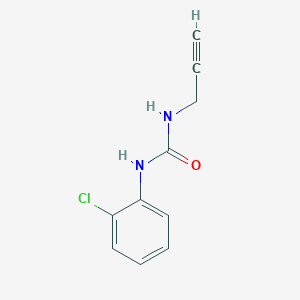![molecular formula C13H17N3O2 B1452159 {N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide CAS No. 1105193-36-9](/img/structure/B1452159.png)
{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide
Overview
Description
Scientific Research Applications
Dopamine Receptor Antagonism
A study by Ohmori et al. (1996) involved the synthesis of (S)-N-(3-pyrrolidinyl)benzamide derivatives, closely related to N-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide, to evaluate their binding affinity for cloned dopamine D2, D3, and D4 receptors. The findings indicate a distinct tolerance for various substituents influencing the affinity and selectivity for these receptors. Specifically, a compound from this series demonstrated significant antipsychotic activity by inhibiting apomorphine-induced climbing behavior in mice, suggesting a potential application in neuropharmacology (Ohmori et al., 1996).
Antispasmodic and Antihypoxic Properties
Bakibaev et al. (1994) explored the synthesis of benzamides and their physiological activities, noting that certain benzamides exhibit antispasmodic properties. This suggests that derivatives of N-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide might possess similar properties and could potentially be applied in treatments for conditions involving muscle spasms or hypoxia (Bakibaev et al., 1994).
Molecular Imaging and Transporters
Oltmanns et al. (2009) discussed the use of benzamide derivatives in molecular imaging, particularly for melanoma and melanoma metastases. The study highlights the potential of certain benzamide compounds, including those structurally similar to N-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide, in the development of novel imaging and therapeutic agents (Oltmanns et al., 2009).
Antiproliferative Activity in Cancer Research
Youssef et al. (2020) conducted a study on N-alkyl-2-(substitutedbenzamido) benzamides and related compounds for their potential sigma-1 receptor agonist activity and cytotoxicity against cancer cell lines. This research suggests that certain benzamide derivatives may have significant applications in cancer treatment, especially in targeting specific receptors to inhibit cancer cell proliferation (Youssef et al., 2020).
Colorimetric Sensing of Fluoride Anions
Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for the colorimetric detection of fluoride anions. This research highlights the application of benzamide derivatives in chemical sensing, particularly for environmental and analytical purposes (Younes et al., 2020).
properties
IUPAC Name |
N-(2-aminoethyl)-4-(cyclopropanecarbonylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-7-8-15-12(17)9-3-5-11(6-4-9)16-13(18)10-1-2-10/h3-6,10H,1-2,7-8,14H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSNNRGYXZSHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1452092.png)




![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)